![molecular formula C26H17F3N6O4 B412998 N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 306765-98-0](/img/structure/B412998.png)

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

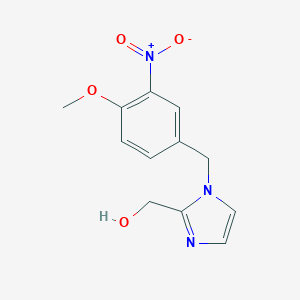

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H17F3N6O4 and its molecular weight is 534.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- STL170320 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Further studies are needed to understand its specific mechanisms and potential clinical applications .

- The compound’s unique structure suggests potential antiviral properties. Scientists have explored its effects against viral infections, including RNA and DNA viruses. Understanding its interactions with viral proteins and replication processes could lead to novel antiviral therapies .

- STL170320 may have herbicidal and fungicidal properties. Researchers have studied its impact on plant growth and fungal pathogens. Investigating its mode of action and selectivity could contribute to eco-friendly pest management strategies .

- Triazolopyrimidines, such as STL170320 , serve as ligands for transition metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Understanding their coordination chemistry and reactivity is crucial for designing functional materials .

- Traditional methods for synthesizing triazolopyrimidines often yield mixtures of regioisomers due to the ambident nature of starting aminotriazoles. STL170320 offers an alternative approach. Researchers have employed β-carbonyl-substituted 1H-benzo[f]chromenes as biselectrophilic agents, leading to regioselective products. This strategy enhances synthetic efficiency .

- Dimroth rearrangement allows the conversion of less stable triazolopyrimidines into more stable isomers. For instance, thermodynamically more stable triazolo[1,5-a]pyrimidines can form from triazolo[4,3-a]pyrimidines. Investigating this rearrangement pathway provides insights into compound stability and reactivity .

Anticancer Potential

Antiviral Activity

Herbicidal and Fungicidal Applications

Synthesis of Transition Metal Complexes

Regioselective Synthesis Methods

Dimroth Rearrangement and Thermodynamically Stable Isomers

Propriétés

IUPAC Name |

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17F3N6O4/c1-15-6-5-9-19(10-15)39-20-12-17(11-18(13-20)35(37)38)30-24(36)23-32-25-31-21(16-7-3-2-4-8-16)14-22(26(27,28)29)34(25)33-23/h2-14H,1H3,(H,30,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWJUICXGBHOGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=N3)C5=CC=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17F3N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B412917.png)

![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)

![3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B412921.png)

![1-[(5-Chloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B412925.png)

![2-[(3-chloro-4-ethoxybenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B412926.png)

![3-benzyl-2-(methylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412929.png)

![2-(2,4-dimethylphenyl)-7-methoxy-4-[(2-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B412930.png)

![2-[2-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]butyl 4-chlorophenylcarbamate](/img/structure/B412933.png)

![2-[(7-chloro-4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-(2,6-dichlorophenyl)quinazolin-4-one](/img/structure/B412935.png)

![4-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B412938.png)